

# Bexotegrast Hydrochloride (PLN-74809): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Bexotegrast hydrochloride |           |
| Cat. No.:            | B15609195                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Bexotegrast hydrochloride (PLN-74809) is an investigational, orally bioavailable, dual-selective inhibitor of the  $\alpha\nu\beta1$  and  $\alpha\nu\beta6$  integrins. These integrins are key mediators in the activation of transforming growth factor-beta (TGF- $\beta$ ), a central profibrotic cytokine. By targeting the activation of TGF- $\beta$  specifically in fibrotic tissues, Bexotegrast represents a promising therapeutic approach for fibroproliferative diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of Bexotegrast for the treatment of Idiopathic Pulmonary Fibrosis (IPF) and Primary Sclerosing Cholangitis (PSC).

# Introduction

Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF) and Primary Sclerosing Cholangitis (PSC), are characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction. A key driver of this pathological process is the overactivation of Transforming Growth Factor-beta (TGF- $\beta$ ). Systemic inhibition of TGF- $\beta$  has been challenging due to its pleiotropic effects and potential for toxicity. Bexotegrast (PLN-74809) offers a targeted approach by inhibiting the  $\alpha\nu\beta1$  and  $\alpha\nu\beta6$  integrins, which are upregulated in fibrotic tissues and are crucial for the localized activation of latent TGF- $\beta$ .[1][2]



This localized inhibition is hypothesized to offer a favorable safety profile while effectively reducing fibrosis.[2]

# **Discovery and Medicinal Chemistry**

The discovery of Bexotegrast stemmed from medicinal chemistry efforts focused on identifying potent and selective small molecule inhibitors of  $\alpha v$  integrins. The structure-activity relationships (SAR) of related  $\beta$ -amino acid derivatives have been explored to optimize potency and selectivity for  $\alpha v\beta 1$  and  $\alpha v\beta 6.[3][4]$  While the specific synthesis of **Bexotegrast hydrochloride** is proprietary, related patents describe the general synthetic strategies for this class of compounds, often involving the coupling of a substituted quinazoline amine with a functionalized amino acid derivative.[5][6][7][8]

#### **Chemical Structure:**

- Systematic Name: (2S)-4-[--INVALID-LINK--amino]-2-(quinazolin-4-ylamino)butanoic acid hydrochloride
- Molecular Formula: C₂¬H₃6N6O₃ · xHCl
- Molecular Weight: 492.61 g/mol (free base)[9]

## **Mechanism of Action**

Bexotegrast is a dual-selective inhibitor of the  $\alpha\nu\beta1$  and  $\alpha\nu\beta6$  integrins.[10] These integrins are cell surface receptors that bind to the arginine-glycine-aspartate (RGD) motif within the latency-associated peptide (LAP) of the latent TGF- $\beta$  complex.[11][12] This binding event induces a conformational change in the LAP, leading to the release and subsequent activation of mature TGF- $\beta$ . Activated TGF- $\beta$  then binds to its receptors on the cell surface, initiating a downstream signaling cascade, primarily through the SMAD pathway, which results in the transcription of profibrotic genes.[1]

Bexotegrast competitively inhibits the binding of  $\alpha\nu\beta1$  and  $\alpha\nu\beta6$  to the LAP, thereby preventing the activation of TGF- $\beta$ .[11][12] This targeted inhibition occurs predominantly in tissues where these integrins are overexpressed, such as in the fibrotic lungs of IPF patients and the cholestatic liver of PSC patients.[1][11]





Click to download full resolution via product page

Figure 1: Bexotegrast inhibits TGF-β activation by blocking integrin binding.

# Preclinical Development In Vitro Studies

Bexotegrast has demonstrated potent and selective inhibition of  $\alpha\nu\beta1$  and  $\alpha\nu\beta6$  integrins in various in vitro assays.

Table 1: In Vitro Potency of Bexotegrast



| Assay Type                                                              | Target        | IC50 / Kd            | Reference |
|-------------------------------------------------------------------------|---------------|----------------------|-----------|
| Ligand Binding                                                          | ανβ1          | Kd: 3.4 nM           | [9]       |
| Ligand Binding                                                          | ανβ6          | Kd: 5.7 nM           | [9]       |
| TGF-β Activation                                                        | ανβ1-mediated | IC50: 19.2 nM        | [13]      |
| TGF-β Activation                                                        | ανβ6-mediated | IC50: 29.8 nM        | [13]      |
| Cell Adhesion to LAP<br>(Normal Human<br>Bronchial Epithelial<br>Cells) | ανβ6          | IC50: 39.3 nM        | [14]      |
| Cell Adhesion to LAP (Normal and IPF Human Lung Fibroblasts)            | ανβ1          | IC50: 24.4 - 26.1 nM | [14]      |

A common method to assess integrin-mediated TGF- $\!\beta$  activation involves a co-culture system.





Click to download full resolution via product page

Figure 2: Workflow for a TGF-β activation co-culture assay.

- Cell Culture: Maintain integrin-expressing cells (e.g., CHO cells transfected with human ανβ1 or ανβ6) and TGF-β reporter cells (e.g., mink lung epithelial cells, TMLC, which contain a luciferase reporter gene under the control of a TGF-β-responsive promoter).[13][15]
- Co-culture: Seed the integrin-expressing cells and reporter cells together in a multi-well plate.
- Treatment: Add varying concentrations of Bexotegrast or a vehicle control to the co-culture.
- Incubation: Incubate the cells for a defined period to allow for TGF-β activation and subsequent luciferase expression.
- Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the amount of activated TGF-β.[15]



#### In Vivo Studies

The efficacy of Bexotegrast has been evaluated in the bleomycin-induced pulmonary fibrosis model, a standard preclinical model for IPF.



Click to download full resolution via product page

Figure 3: Workflow for the bleomycin-induced pulmonary fibrosis model.

- Induction of Fibrosis: Anesthetized mice receive a single intratracheal instillation of bleomycin to induce lung injury and subsequent fibrosis.[16]
- Treatment: A therapeutic dosing regimen is typically initiated several days after bleomycin administration to model treatment of established fibrosis. Bexotegrast or a vehicle control is



administered orally, once or twice daily.

- Monitoring: Animals are monitored for body weight changes and clinical signs.
- Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days post-bleomycin), animals are euthanized. Lungs are harvested for analysis, which may include:
  - Histopathology: Lung sections are stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
  - Collagen Quantification: The total lung collagen content is measured, often using a hydroxyproline assay.
  - Gene Expression Analysis: Quantitative PCR is used to measure the expression of profibrotic genes (e.g., Col1a1, Acta2).

# **Preclinical Pharmacokinetics and Safety**

Preclinical studies have demonstrated that Bexotegrast is orally bioavailable. Good Laboratory Practice (GLP) toxicology studies are a standard part of preclinical development to assess the safety profile of a drug candidate before human trials.[17] While detailed proprietary data is not publicly available, the progression of Bexotegrast to clinical trials indicates an acceptable preclinical safety and pharmacokinetic profile.

# **Clinical Development**

Bexotegrast has been evaluated in several clinical trials for IPF and PSC.

# **Idiopathic Pulmonary Fibrosis (IPF)**

This Phase 2a, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study evaluated the safety, tolerability, and pharmacokinetics of Bexotegrast in patients with IPF.[11] [18][19][20]

Table 2: INTEGRIS-IPF Study Design



| Parameter             | Description                                                                                                                       |
|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| Phase                 | 2a                                                                                                                                |
| Study Design          | Randomized, double-blind, placebo-controlled, dose-ranging                                                                        |
| Population            | Patients with IPF (FVC ≥45% predicted)                                                                                            |
| Intervention          | Bexotegrast (40 mg, 80 mg, 160 mg, 320 mg) or placebo, once daily                                                                 |
| Treatment Duration    | At least 12 weeks                                                                                                                 |
| Background Therapy    | Permitted (nintedanib or pirfenidone)                                                                                             |
| Primary Endpoint      | Incidence of treatment-emergent adverse events (TEAEs)                                                                            |
| Secondary Endpoint    | Pharmacokinetics                                                                                                                  |
| Exploratory Endpoints | Change from baseline in Forced Vital Capacity (FVC), Quantitative Lung Fibrosis (QLF) score, and biomarkers (e.g., PRO-C3, ITGB6) |

#### Key Findings:

- Safety and Tolerability: Bexotegrast was generally well-tolerated at all doses up to 320 mg.
   [11][12] The incidence of TEAEs was similar between the Bexotegrast and placebo groups.
   [11][12] The most common TEAE was diarrhea, which was more frequent in patients also receiving nintedanib.[11]
- Pharmacokinetics: Bexotegrast demonstrated dose-proportional increases in plasma concentrations.[21][22]
- Efficacy (Exploratory):
  - A reduction in FVC decline was observed in patients treated with Bexotegrast compared to placebo.[11][23]
  - A dose-dependent antifibrotic effect was observed based on QLF imaging.[11][12]



• A decrease in profibrotic biomarkers was seen with Bexotegrast treatment.[11][24]

Table 3: Select Efficacy Results from INTEGRIS-IPF (12 Weeks)

| Dose Group         | Change in FVC from Baseline (mL) |
|--------------------|----------------------------------|
| Placebo            | -110.7                           |
| 320 mg Bexotegrast | +29.5                            |

Note: Data are from the 320 mg cohort at 12 weeks.[21]

This open-label study used positron emission tomography (PET) with an  $\alpha\nu\beta6$ -specific tracer to confirm target engagement of Bexotegrast in the lungs of IPF patients.[25][26]

#### **Key Findings:**

- Dose- and concentration-dependent receptor occupancy of ανβ6 by Bexotegrast was observed.[25][26]
- The half-maximal effective concentration (EC50) for unbound Bexotegrast was estimated to be 3.32 ng/mL.[22][25]
- High levels of receptor occupancy were achieved at clinically relevant doses.

Table 4: Estimated Maximum Receptor Occupancy in Phase 2 PET Study

| Single Dose of Bexotegrast | Estimated Maximum Receptor Occupancy |
|----------------------------|--------------------------------------|
| 60 mg                      | 35%                                  |
| 80 mg                      | 53%                                  |
| 120 mg                     | 71%                                  |
| 240 mg                     | 88%                                  |
| 320 mg                     | 92%                                  |



Note: Data are from single-dose administration.[22][25]

# **Primary Sclerosing Cholangitis (PSC)**

This Phase 2a, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study is evaluating the safety, tolerability, and pharmacokinetics of Bexotegrast in patients with PSC and suspected liver fibrosis.[27][28][29][30]

Table 5: INTEGRIS-PSC Study Design

| Parameter             | Description                                                                                                       |
|-----------------------|-------------------------------------------------------------------------------------------------------------------|
| Phase                 | 2a                                                                                                                |
| Study Design          | Randomized, double-blind, placebo-controlled, dose-ranging                                                        |
| Population            | Patients with PSC and suspected liver fibrosis                                                                    |
| Intervention          | Bexotegrast (40 mg, 80 mg, 160 mg, 320 mg) or placebo, once daily                                                 |
| Treatment Duration    | 12 weeks (up to 48 weeks in the 320 mg cohort)                                                                    |
| Primary Endpoint      | Incidence of TEAEs                                                                                                |
| Secondary Endpoint    | Pharmacokinetics                                                                                                  |
| Exploratory Endpoints | Changes in markers of liver fibrosis (e.g., ELF score, PRO-C3), liver biochemistry (e.g., ALP), and liver imaging |

#### Key Findings (Interim):

- Safety and Tolerability: Bexotegrast was generally well-tolerated, with a safety profile consistent with that observed in the IPF studies.[28]
- Efficacy (Exploratory):
  - Bexotegrast treatment led to a reduction in the Enhanced Liver Fibrosis (ELF) score and PRO-C3 levels compared to placebo.[28]



- Stabilization of alkaline phosphatase (ALP) levels was observed in the Bexotegrast group, in contrast to an increase in the placebo group.
- MRI imaging suggested improvements in hepatocyte function and bile flow.

# Conclusion

Bexotegrast hydrochloride (PLN-74809) is a promising, orally administered, dual-selective inhibitor of  $\alpha\nu\beta1$  and  $\alpha\nu\beta6$  integrins with a novel mechanism of action that targets the localized activation of TGF- $\beta$  in fibrotic tissues. Preclinical studies have demonstrated its potent antifibrotic effects. Phase 2a clinical trials in both IPF and PSC have shown a favorable safety and tolerability profile, along with encouraging signals of efficacy. The dose-dependent target engagement confirmed by PET imaging further supports the therapeutic rationale. Ongoing and future clinical trials will be crucial to fully elucidate the therapeutic potential of Bexotegrast in treating these debilitating fibrotic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. pliantrx.com [pliantrx.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure Activity Relationships of αν Integrin Antagonists for Pulmonary Fibrosis by Variation in Aryl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2019097547A1 An improved process for the preparation of lifitegrast or salts thereof
   Google Patents [patents.google.com]
- 7. CN102391253A Synthetic technology of azelastine hydrochloride Google Patents [patents.google.com]

# Foundational & Exploratory





- 8. WO2019026014A1 Processes for preparation of lifitegrast and intermediates thereof -Google Patents [patents.google.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Potential of ανβ6 and ανβ1 integrin inhibition for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual inhibition of ανβ6 and ανβ1 reduces fibrogenesis in lung tissue explants from patients with IPF PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. De novo design of highly selective miniprotein inhibitors of integrins ανβ6 and ανβ8 -PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. lovelacebiomedical.org [lovelacebiomedical.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. researchgate.net [researchgate.net]
- 20. atsjournals.org [atsjournals.org]
- 21. drughunter.com [drughunter.com]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. bexotegrast (PLN-74809) News LARVOL Sigma [sigma.larvol.com]
- 25. Bexotegrast Shows Dose-Dependent Integrin ανβ6 Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Bexotegrast Shows Dose-Dependent Integrin ανβ6 Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Phase II INTEGRIS-PSC trial of bexotegrast, an ανβ6/ανβ1 integrin inhibitor, in primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]



- 28. Pliant Therapeutics Announces Positive Long-Term Data from the INTEGRIS-PSC Phase 2a Trial Demonstrating Bexotegrast was Well Tolerated at 320 mg with Continued Antifibrotic and Anti-Cholestatic Activity Displayed Across Multiple Measures - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 29. Pliant Therapeutics Announces Positive Long-Term Data from the INTEGRIS-PSC Phase 2a Trial Demonstrating Bexotegrast was Well Tolerated at 320 mg with Continued Antifibrotic and Anti-Cholestatic Activity Displayed Across Multiple Measures - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Bexotegrast Hydrochloride (PLN-74809): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609195#bexotegrast-hydrochloride-pln-74809discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com